molecular formula C9H9F2NO3 B8168276 Methyl 5-(2,2-difluoroethoxy)nicotinate

Methyl 5-(2,2-difluoroethoxy)nicotinate

Cat. No.: B8168276
M. Wt: 217.17 g/mol
InChI Key: UFSCYRXGILTQJS-UHFFFAOYSA-N
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Description

Methyl 5-(2,2-difluoroethoxy)nicotinate is a nicotinate ester derivative characterized by a pyridine-3-carboxylic acid methyl ester backbone with a 2,2-difluoroethoxy substituent at the 5-position. Nicotinate esters are widely studied for their vasodilatory and skin-penetration properties, particularly in topical formulations . The compound’s structure (molecular formula: C₉H₉F₂NO₃, molar mass: 217.17 g/mol) suggests moderate lipophilicity due to the electron-withdrawing difluoroethoxy group, which may enhance skin penetration compared to non-fluorinated analogs. However, its efficacy is influenced by formulation factors, as demonstrated in studies on nicotinate ester penetration kinetics .

Properties

IUPAC Name

methyl 5-(2,2-difluoroethoxy)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO3/c1-14-9(13)6-2-7(4-12-3-6)15-5-8(10)11/h2-4,8H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFSCYRXGILTQJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN=C1)OCC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: Methyl 5-(2,2-difluoroethoxy)nicotinate is used in organic synthesis as a building block for more complex molecules. Biology: The compound is studied for its potential biological activity, including its effects on cellular processes. Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs. Industry: The compound finds applications in the production of agrochemicals, polymers, and other industrial chemicals.

Molecular Targets and Pathways:

  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, affecting metabolic pathways.

  • Receptor Binding: It can bind to receptors, altering signal transduction processes.

  • Pathway Modulation: The compound may modulate various biochemical pathways, leading to desired biological effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Inferred Properties
This compound 5-OCH₂CF₂ C₉H₉F₂NO₃ 217.17 Moderate lipophilicity; potential for enhanced skin penetration due to fluorinated ethoxy group
Methyl 2-chloro-5-fluoro-6-methoxynicotinate 2-Cl, 5-F, 6-OCH₃ C₈H₇ClFNO₃ 219.60 High halogen content (Cl, F); increased stability and reduced solubility
Ethyl 5-(aminocarbonothioyl)-6-methyl-2-(trifluoromethyl)nicotinate 5-NHCS, 6-CH₃, 2-CF₃ C₁₁H₁₁F₃N₂O₂S 292.28 High molecular weight; thiourea group may reduce solubility but enhance target binding

Key Comparisons:

Substituent Effects on Lipophilicity and Penetration: The 2,2-difluoroethoxy group in the target compound introduces lipophilicity, which may improve skin penetration compared to the methoxy group in Methyl 2-chloro-5-fluoro-6-methoxynicotinate. However, excessive lipophilicity could require optimized formulations to balance persistence and erythema induction .

Halogenation and Stability: Methyl 2-chloro-5-fluoro-6-methoxynicotinate’s chlorine and fluorine substituents likely enhance chemical stability but reduce aqueous solubility, limiting its utility in non-occlusive formulations . In contrast, the target compound’s difluoroethoxy group balances lipophilicity and polarity, making it more adaptable to diverse formulations .

Research Findings and Implications

  • Formulation Dependency : Studies on nicotinate esters highlight that skin penetration and erythema duration are highly formulation-dependent . For this compound, semi-occlusive vehicles may optimize its penetration without causing prolonged irritation.
  • Metabolic Considerations : The methyl ester in the target compound is more prone to hydrolysis than the ethyl ester in ’s analog, suggesting faster metabolic activation but shorter duration of action.
  • Synthetic Accessibility : The difluoroethoxy substituent’s synthesis may involve fluorination steps that increase production complexity compared to methoxy or chloro analogs .

Notes and Limitations

  • The role of fluorine in modulating bioavailability warrants further investigation, particularly in vivo.

By integrating structural analysis with formulation science principles, this compound emerges as a promising candidate for topical applications, though its performance relative to analogs depends on targeted optimization.

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